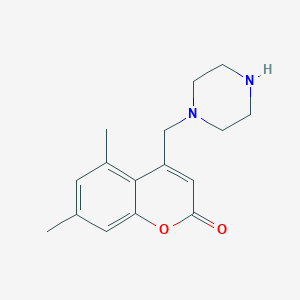

5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

5,7-dimethyl-4-(piperazin-1-ylmethyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-7-12(2)16-13(9-15(19)20-14(16)8-11)10-18-5-3-17-4-6-18/h7-9,17H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXXFVQBKNEIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCNCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dimethyl-2H-chromen-2-one and piperazine.

Formation of Intermediate: The chromen-2-one core is functionalized to introduce a reactive group, such as a halomethyl group, at the 4-position.

Nucleophilic Substitution: Piperazine is then reacted with the functionalized chromen-2-one under nucleophilic substitution conditions to form the final product.

Industrial Production Methods

Industrial production of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one may involve optimization of reaction conditions to achieve high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the chromen-2-one core, potentially converting it to a dihydro derivative.

Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydrochromen-2-one derivatives, and various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of new materials with specific properties.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is investigated for its therapeutic potential. It is being explored for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of products with specific functionalities.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine moiety is known to enhance binding affinity to certain biological targets, while the chromen-2-one core contributes to the overall activity of the compound. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of coumarin derivatives is highly sensitive to substituent patterns. Below is a comparative analysis of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one with structurally related compounds:

*Calculated based on PubChem data for analogous structures.

Key Observations:

- Piperazine vs. Imidazothiazole : The target compound’s piperazine group may enhance solubility and CNS penetration compared to the imidazothiazole moiety in 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one, which is bulkier and less polar .

- Phenylsulfonyl-Piperazine : The phenylsulfonyl group in ’s compound introduces strong electron-withdrawing effects, which may alter receptor-binding affinity compared to the unsubstituted piperazine in the target compound .

Pharmacological and Physicochemical Properties

- Lipophilicity : The 5,7-dimethyl groups in the target compound likely enhance lipophilicity compared to hydroxylated analogs, favoring membrane permeability. However, this may reduce aqueous solubility, necessitating formulation optimization.

- Conformational Flexibility : The piperazine ring’s puckering dynamics (as described by Cremer-Pople coordinates ) could enable adaptive binding to viral or enzymatic targets, a feature absent in rigid analogs like imidazothiazole derivatives.

- Antiviral Activity : While 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives show inhibitory effects on Parvovirus B19 replication , the target compound’s piperazine linker may broaden antiviral efficacy by targeting host-cell entry mechanisms.

Research Findings and Limitations

- Synthetic Accessibility : Piperazine-containing coumarins are generally synthetically accessible via Mannich reactions or nucleophilic substitution, but regioselective methylation at 5,7 positions requires careful control to avoid byproducts.

- Biological Data Gaps : Experimental data on the target compound’s antiviral activity are lacking in the provided evidence, necessitating further in vitro studies against relevant viral models (e.g., B19V ).

Biological Activity

5,7-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one is , with a molecular weight of 272.34 g/mol. The compound features a chromenone core with piperazine substituents, which enhance its biological activity by improving binding affinity to various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.34 g/mol |

| CAS Number | 1279219-34-9 |

Anticancer Activity

Research indicates that 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. The compound's mechanism involves the modulation of cellular signaling pathways that lead to apoptosis in cancer cells.

- Mechanism of Action : The piperazine moiety enhances affinity towards specific receptors involved in cancer progression, while the chromenone core contributes to cytotoxic effects through reactive oxygen species (ROS) generation.

- Case Study : A study reported that this compound showed promising results in inhibiting cell proliferation in MCF-7 breast cancer cells, with an IC50 value indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both bacterial and fungal strains.

- Mechanism of Action : The disruption of microbial cell membranes has been proposed as a primary mode of action, leading to cell lysis and death.

- Research Findings : In vitro assays demonstrated that 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one can be attributed to its unique structural features:

- Methyl Substituents : The presence of methyl groups at positions 5 and 7 enhances lipophilicity and solubility, improving bioavailability.

- Piperazine Moiety : This structural element increases interaction with biological targets, facilitating enhanced pharmacological effects compared to similar compounds lacking this group.

Comparison with Related Compounds

To understand the uniqueness of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Piperazin-1-ylmethyl)-2H-chromen-2-one | Lacks methyl groups at positions 5 and 7 | Reduced anticancer activity |

| 5-Hydroxy-4,7-dimethyl-2H-chromen-2-one | Contains hydroxyl groups | Enhanced solubility but altered activity |

| 7-Methyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one | Only one methyl group at position 7 | Moderate biological activity |

Future Directions in Research

Further investigations are warranted to explore the full therapeutic potential of 5,7-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one:

- In Vivo Studies : Transitioning from in vitro to in vivo models will provide insights into pharmacokinetics and efficacy in living organisms.

- Combination Therapies : Evaluating the compound's effectiveness in combination with existing treatments could enhance therapeutic outcomes for resistant cancer types.

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways involved in its anticancer and antimicrobial activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.